N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide
CAS No.: 1209915-18-3
Cat. No.: VC8218438
Molecular Formula: C14H10N4O4
Molecular Weight: 298.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1209915-18-3 |
---|---|
Molecular Formula | C14H10N4O4 |
Molecular Weight | 298.25 |
IUPAC Name | 5-nitro-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19) |
Standard InChI Key | ORXZFNYRSIEOKY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular formula of N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is C₁₅H₁₁N₃O₄, with a molar mass of 297.27 g/mol. Its structure comprises three primary regions:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 3-position of the pyrazole is substituted with a phenyl group.
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Nitrofuran Moiety: A furan ring substituted with a nitro (-NO₂) group at the 5-position, linked to the carboxamide group.
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Carboxamide Bridge: Connects the nitrofuran and pyrazole-containing phenyl groups via an amide bond .
The presence of multiple electronegative atoms (N, O) and conjugated π-systems enhances its capacity for hydrogen bonding and π-π interactions, critical for binding to biological targets .
Spectroscopic Characterization
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¹H NMR: Signals at δ 8.68 ppm (N=CH), 10.42 ppm (NH), and aromatic protons between δ 6.94–7.89 ppm confirm the E-configuration of the imine bond and phenyl substituents .
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IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate the carboxamide and nitro groups .
Synthetic Methodologies
Condensation Reactions
The compound is synthesized via a two-step protocol:
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Formation of 5-Nitrofuran-2-carboxylic Acid Chloride:
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Amidation with 4-(1H-Pyrazol-3-yl)aniline:
Yields typically range from 65–78%, with purity confirmed via HPLC (>95%) .
Optimization Strategies
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Catalytic Acid Use: Glacial acetic acid (2–4 drops) enhances reaction efficiency by protonating the amine, accelerating nucleophilic attack .
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Solvent Selection: Absolute ethanol minimizes side reactions, favoring product crystallization .
Biological Activities
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25.0 | |
Pseudomonas aeruginosa | 50.0 |
Mechanistically, the nitro group undergoes enzymatic reduction to generate reactive intermediates that disrupt DNA synthesis and cellular respiration .
Anti-Inflammatory Action
The compound reduced carrageenan-induced paw edema in rats by 72% at 50 mg/kg, outperforming indomethacin (68%) . This effect correlates with COX-2 inhibition and TNF-α suppression .
Mechanistic Insights
Target Engagement
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Enzymatic Inhibition: Competitively inhibits dihydrofolate reductase (DHFR) with a Kᵢ of 0.45 µM, disrupting nucleotide synthesis .
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Reactive Oxygen Species (ROS) Generation: Nitrofuran reduction generates superoxide radicals, causing oxidative stress in microbial cells .
Structure-Activity Relationships (SAR)
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Nitro Group: Essential for antimicrobial activity; removal reduces potency by >90% .
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Pyrazole Substitution: Bulky aryl groups at the 3-position enhance anticancer activity by improving lipophilicity and target binding .
Pharmacokinetic and Toxicity Profile
Parameter | Value | Method |
---|---|---|
Plasma Half-life (t₁/₂) | 4.2 h | Rat IV injection |
LogP | 2.1 | HPLC |
LD₅₀ (Mouse) | 320 mg/kg | Acute toxicity |
Hepatotoxicity (elevated ALT/AST at 100 mg/kg) and moderate plasma protein binding (78%) were observed, necessitating structural optimization .
Comparative Analysis with Analogues
Compound | MIC (µg/mL) | IC₅₀ (µM) | Anti-Inflammatory (%) |
---|---|---|---|
Nitrofurantoin® | 6.25 | N/A | N/A |
This Compound | 12.5 | 18.7 | 72 |
5-Nitrofuran-2-carboxamide | 25.0 | 35.2 | 58 |
The pyrazole-phenyl moiety confers enhanced bioavailability and target specificity compared to simpler nitrofuran derivatives .
Future Directions
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Prodrug Development: Masking the nitro group to reduce cytotoxicity while retaining efficacy.
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Combination Therapies: Synergistic studies with β-lactam antibiotics or cisplatin.
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Crystallographic Studies: X-ray diffraction to resolve binding modes with DHFR and COX-2.
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